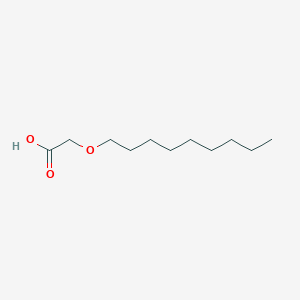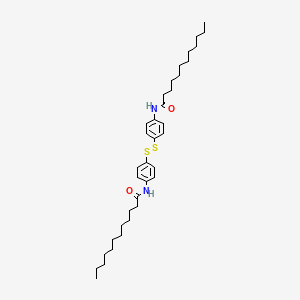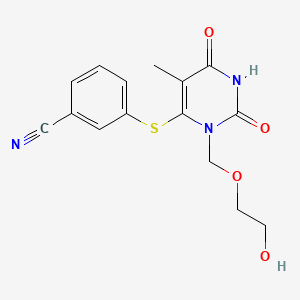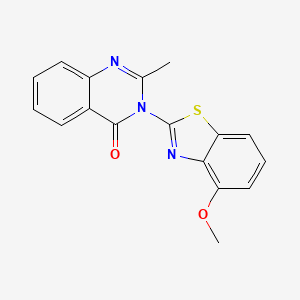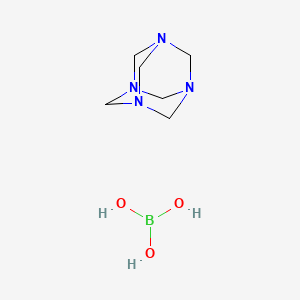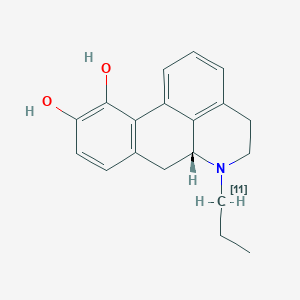
Propylnorapomorphine C-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Propylnorapomorphine C-11 involves several steps. One efficient method includes the transformation of thebaine into 6-fluoro-6-demethoxythebaine, followed by sequential demethylation, alkylation, and rearrangement with methanesulfonic acid into the apocodeine structure . The radiochemical synthesis of this compound typically yields around 9% at the end of synthesis based on the carbon-11 isotope .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its specialized use in scientific research and medical imaging. The synthesis generally requires high-purity reagents and controlled conditions to ensure the integrity of the radiolabeled compound.
Chemical Reactions Analysis
Types of Reactions
Propylnorapomorphine C-11 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its binding affinity to dopamine receptors.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs of the compound.
Scientific Research Applications
Propylnorapomorphine C-11 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a tool compound to study the binding characteristics of dopamine receptors.
Biology: The compound helps in understanding the role of dopamine in various physiological processes.
Industry: Its applications in industry are limited but may include the development of new diagnostic tools and therapeutic agents.
Mechanism of Action
Propylnorapomorphine C-11 exerts its effects by acting as a dopamine agonist. It preferentially activates dopamine D2 and D3 receptors, which are involved in regulating motor activity, reward, and other neurological functions . The compound’s mechanism of action involves binding to these receptors, leading to changes in neuronal signaling pathways that modulate dopamine transmission.
Comparison with Similar Compounds
Similar Compounds
Apomorphine: A closely related compound with similar dopaminergic effects.
10,11-Methylenedioxy-N-n-propylnoraporphine: An orally effective long-acting agent active at central dopamine receptors.
Uniqueness
Propylnorapomorphine C-11 is unique due to its radiolabeled carbon-11 isotope, which allows for its use as a PET radiotracer. This property makes it particularly valuable for imaging studies and research into dopamine receptor function.
Properties
CAS No. |
340982-45-8 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(6aR)-6-(111C)propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1/i9-1 |
InChI Key |
BTGAJCKRXPNBFI-UYKYQJLDSA-N |
Isomeric SMILES |
CC[11CH2]N1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


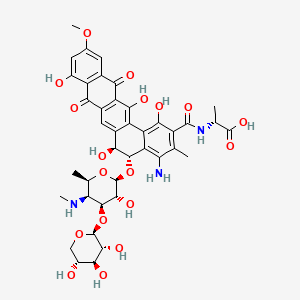

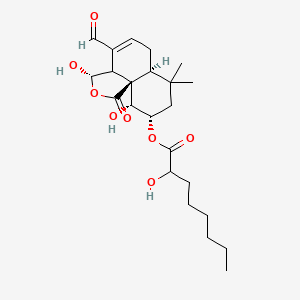
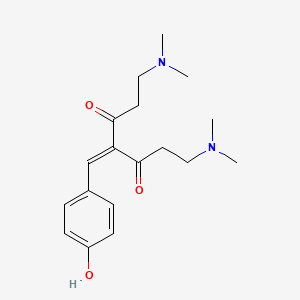
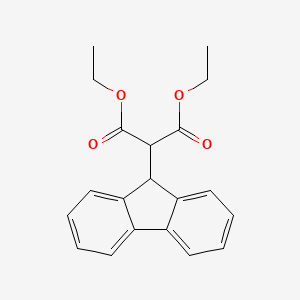
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
